molecular formula C10H14F6O2 B14451847 Methyl 7,7,8,9,9,9-hexafluorononanoate CAS No. 77456-15-6

Methyl 7,7,8,9,9,9-hexafluorononanoate

Katalognummer: B14451847
CAS-Nummer: 77456-15-6
Molekulargewicht: 280.21 g/mol
InChI-Schlüssel: YQTTYMYENJDFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7,7,8,9,9,9-hexafluorononanoate is a chemical compound with the molecular formula C10H14F6O2. . This compound is characterized by the presence of six fluorine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 7,7,8,9,9,9-hexafluorononanoate can be synthesized through the esterification of 7,7,8,9,9,9-hexafluorononanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7,7,8,9,9,9-hexafluorononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 7,7,8,9,9,9-hexafluorononanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 7,7,8,9,9,9-hexafluorononanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 7,7,8,8-tetrafluorononanoate: Similar structure but with fewer fluorine atoms.

    Methyl 7,7,8,9,9-pentafluorononanoate: One less fluorine atom compared to methyl 7,7,8,9,9,9-hexafluorononanoate.

    Methyl 7,7,8,9,9,9-heptafluorononanoate: One more fluorine atom compared to this compound.

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of six fluorine atoms enhances its stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.

Eigenschaften

CAS-Nummer

77456-15-6

Molekularformel

C10H14F6O2

Molekulargewicht

280.21 g/mol

IUPAC-Name

methyl 7,7,8,9,9,9-hexafluorononanoate

InChI

InChI=1S/C10H14F6O2/c1-18-7(17)5-3-2-4-6-9(12,13)8(11)10(14,15)16/h8H,2-6H2,1H3

InChI-Schlüssel

YQTTYMYENJDFAP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCC(C(C(F)(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.